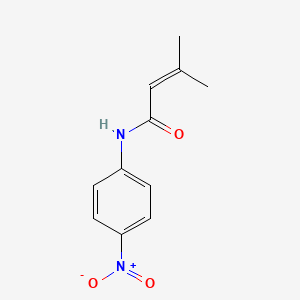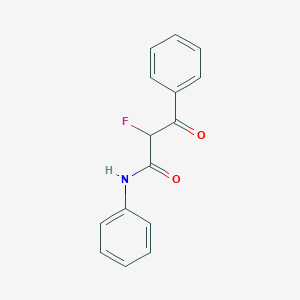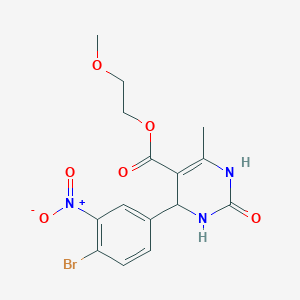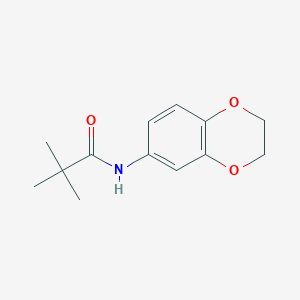
3-methyl-N-(4-nitrophenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(4-nitrophenyl)but-2-enamide is an organic compound with the molecular formula C11H12N2O3. It consists of 12 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its aromatic nitro group and secondary amide functionality, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-nitrophenyl)but-2-enamide typically involves the reaction of 3-methylbut-2-enamide with 4-nitroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-nitrophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and reduced forms of the original compound .
Scientific Research Applications
3-methyl-N-(4-nitrophenyl)but-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-nitrophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to modify biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(4-nitrophenyl)-N-propan-2-ylprop-2-enamide
- 2-methyl-N-(3-nitrophenyl)prop-2-enamide
- N-(2-fluorophenyl)-3-methylbut-2-enamide
Uniqueness
3-methyl-N-(4-nitrophenyl)but-2-enamide is unique due to its specific structural features, including the presence of a nitro group and a secondary amide. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-N-(4-nitrophenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(2)7-11(14)12-9-3-5-10(6-4-9)13(15)16/h3-7H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZQIVHPBICQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[1-[2-(2,4-Dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5080299.png)
![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5080304.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5080312.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-iodophenol](/img/structure/B5080317.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5080324.png)

![3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-ETHOXYBENZOYL)THIOUREA](/img/structure/B5080355.png)

![2-chloro-4-methyl-N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B5080366.png)
![4-({1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5080380.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B5080401.png)

![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5080408.png)
